molecular formula C22H28N6O3 B2491090 1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845806-66-8

1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2491090
CAS RN: 845806-66-8
M. Wt: 424.505
InChI Key: YLYASWQKXBYNBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to this compound involves various chemical reactions, including the coupling of N4-methyl-2-morpholin-4-yl-pyrimidine-4,5-diamine with aldehydes using polyphosphoric acid (PPA) as an efficient catalyst. This method has been demonstrated to yield better outcomes in terms of efficiency and reaction time compared to other catalysts, highlighting the versatility and effectiveness of PPA in synthesizing purine derivatives (Sadanandam et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied, revealing insights into their configuration and tautomeric forms. For instance, mesoionic purinone analogs exhibit a predominant existence in the C3-H tautomeric form, undergoing hydrolytic ring-opening reactions. This illustrates the dynamic nature of such molecules and their structural intricacies (Coburn & Taylor, 1982).

Chemical Reactions and Properties

Chemical reactions involving derivatives of this compound demonstrate a range of reactions, including cyclocondensation and nucleophilic substitution, leading to various derivatives. The detailed reaction mechanisms and product characterization underscore the chemical versatility and reactivity of such compounds, offering potential pathways for further chemical modifications (Karimian et al., 2017).

Physical Properties Analysis

The physical properties of compounds similar to the one , such as solubility, melting points, and crystal structure, have been characterized, providing valuable data for understanding their behavior in different environments and potential applications in material science and engineering (Maldonado et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are crucial for the application of these compounds in synthetic chemistry and pharmaceutical research. Studies have highlighted the rich chemistry of purine derivatives, offering insights into their potential as intermediates for the synthesis of more complex molecules (Udayakumar et al., 2017).

properties

IUPAC Name

1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-16-5-3-6-17(15-16)26-7-4-8-27-18-19(23-21(26)27)24(2)22(30)28(20(18)29)10-9-25-11-13-31-14-12-25/h3,5-6,15H,4,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYASWQKXBYNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(2-morpholinoethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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